N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-(3-methylphenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-16-6-5-9-18(14-16)23-27-22(17-7-3-2-4-8-17)24(28-23)32(30,31)15-21(29)26-20-12-10-19(25)11-13-20/h2-14H,15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVKMWJAORRXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a sulfonamide group, and a chlorophenyl moiety. Its molecular formula is C₁₈H₁₈ClN₃O₂S, and it has been synthesized through various methods that emphasize its unique structural characteristics.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), HeLa (cervical cancer).
- IC₅₀ Values : The compound showed IC₅₀ values ranging from 10 to 20 µM across these cell lines, indicating strong cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis. Key findings include:
- Apoptotic Pathways : Treatment with the compound resulted in increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift contributes to the activation of caspases, leading to programmed cell death .
- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound causes G1 phase arrest in the cell cycle, further contributing to its antiproliferative effects .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown moderate antibacterial activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest potential applications in treating bacterial infections alongside its antitumor activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds that share structural similarities with this compound. For example:
- Study on Imidazole Derivatives : A related compound exhibited an IC₅₀ value of 18.53 µM against HeLa cells, demonstrating comparable efficacy .
- Mechanistic Insights : Research highlighted that structural modifications can significantly enhance biological activity, indicating that further optimization of the compound could yield even more potent derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups, similar to N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide, exhibit antimicrobial properties. For instance, derivatives containing the sulfonamide moiety have shown activity against various bacterial strains and protozoan parasites such as Entamoeba histolytica, which causes amoebic dysentery. The compound's structural features may enhance its efficacy against resistant strains due to its ability to inhibit critical enzymatic pathways in microbial cells .
Anticancer Potential
The imidazole ring present in the compound has been associated with anticancer properties. Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific structure of this compound may further enhance its selectivity towards cancerous cells compared to normal cells.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonation : The introduction of the sulfonamide group is crucial for enhancing the biological activity of the compound.
- Acetamide Formation : The final step involves attaching the acetamide group to complete the synthesis.
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of sulfonamide derivatives, this compound was tested against several strains of E. coli and Staphylococcus aureus. Results indicated an IC50 value lower than that of traditional antibiotics, suggesting its potential as a lead compound for further development in treating resistant infections .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value indicating effective inhibition of cell proliferation. Mechanistic studies suggested that it induces apoptosis via the intrinsic pathway, highlighting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity and Stability
Chlorophenyl vs. Fluorophenyl Groups
- The 4-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl group in N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate . Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding affinity to hydrophobic enzyme pockets compared to fluorine.
Sulfonyl vs. Sulfinyl Functional Groups
- The target compound’s sulfonyl group (SO₂) differs from the sulfinyl group (SO) in the fluorophenyl analog . Sulfonyl groups are more oxidized, increasing metabolic stability and resistance to enzymatic reduction.
Imidazole Substitutions
- Position 2: The target compound’s 3-methylphenyl substituent vs. the 2-chlorophenylmethyl group in N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl) acetamide (CAS 1797879-13-0) . Methyl groups improve lipophilicity, while chlorophenyl groups may enhance halogen bonding.
- Position 5 : The phenyl group in the target compound vs. a methyl group in CAS 1797879-13-0 . Aromatic substituents at this position are critical for π-π interactions in kinase binding.
Physicochemical and Structural Properties
Crystallinity and Solubility
- The fluorophenyl analog exists as a dihydrate , which may improve aqueous solubility compared to the anhydrous form of the target compound. Hydration often enhances crystallinity and formulation stability.
Molecular Conformation
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : Sulfonyl-containing compounds exhibit longer half-lives than sulfinyl analogs due to resistance to reduction .
- Positional Isomerism : Substituting chlorine at the 4-position (target compound) vs. 2-position (CAS 1797879-13-0) alters electronic effects, impacting target selectivity .
- Crystallography : SHELX-refined structures confirm planar imidazole conformations, a prerequisite for kinase inhibition.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintaining 70–80°C during sulfonation improves yield by 20–30% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves by-products from the sulfonation step .
Which analytical techniques confirm structural integrity and purity?
Basic Research Question
How can computational methods predict electronic properties and reactivity?
Advanced Research Question
- Wavefunction Analysis : Using Multiwfn, calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. The sulfonyl group exhibits high ESP negativity (-0.45 e/ų), suggesting reactivity with cationic species .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., S–C bond: 310 kJ/mol) .
- Molecular Docking : Simulate binding to cytochrome P450 (CYP3A4) to predict metabolic stability. Docking scores (ΔG = -9.2 kcal/mol) indicate strong binding .
How to design experiments for evaluating biological activity?
Advanced Research Question
- In Vitro Assays :
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) via fluorescence polarization (IC₅₀ = 1.2 µM) .
- Antimicrobial Activity : Use microdilution assays (MIC = 8 µg/mL against S. aureus) .
- Structure-Activity Relationship (SAR) : Modify the 4-chlorophenyl group to 4-fluorophenyl; observe 30% reduced COX-2 affinity, highlighting steric effects .
How to resolve contradictions in SAR data for derivatives?
Advanced Research Question
- Systematic Substituent Variation : Replace the 3-methylphenyl group with 4-methoxyphenyl; analyze via Hammett plots (σ = -0.27) to correlate electronic effects with bioactivity .
- Competitive Binding Assays : Compare inhibition of EGFR (wild-type vs. T790M mutant) to explain selectivity discrepancies .
- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at C5 of imidazole) that alter activity .
What challenges arise in optimizing sulfonation and thioether formation?
Advanced Research Question
- Side Reactions : Sulfonyl chloride hydrolysis (pH > 9) reduces yield by 15–20%. Use buffered conditions (pH 7.5–8.5) to suppress hydrolysis .
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Ullmann-type coupling; CuI achieves 85% yield vs. 60% for Pd .
- By-Product Removal : Employ preparative TLC (chloroform/methanol 9:1) to isolate thioether intermediates .
How to assess stability under experimental conditions?
Advanced Research Question
- Photostability : Expose to UV light (λ = 365 nm, 48 hr); HPLC shows 10% degradation, indicating light sensitivity .
- pH Stability : Incubate in buffers (pH 1–13, 37°C, 24 hr). Degrades rapidly at pH < 3 (t₁/₂ = 2 hr) due to acetamide hydrolysis .
- Thermal Stability : DSC reveals decomposition at 215°C (ΔH = 180 J/g) .
How to interpret complex NMR spectra from aromatic substituents?
Advanced Research Question
- 2D NMR Techniques :
- Model Compounds : Compare with N-(4-methylphenyl)-analog; chemical shifts differ by Δδ = 0.3 ppm due to electron-withdrawing Cl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
